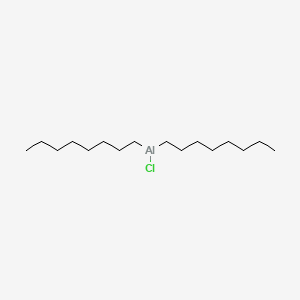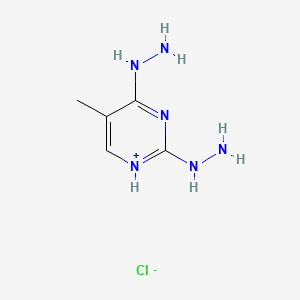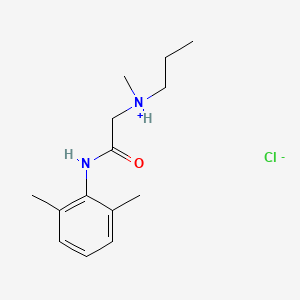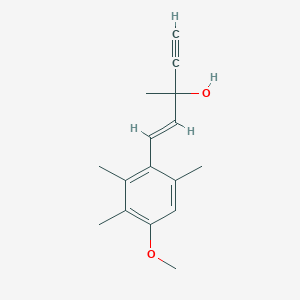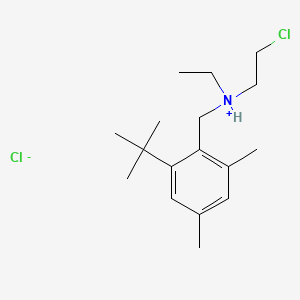
(2-tert-butyl-4,6-dimethylphenyl)methyl-(2-chloroethyl)-ethylazanium;chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-tert-butyl-4,6-dimethylphenyl)methyl-(2-chloroethyl)-ethylazanium;chloride is a complex organic compound that belongs to the class of quaternary ammonium salts These compounds are known for their diverse applications in various fields such as chemistry, biology, and medicine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-tert-butyl-4,6-dimethylphenyl)methyl-(2-chloroethyl)-ethylazanium;chloride typically involves the alkylation of a tertiary amine with an alkyl halide. The reaction can be carried out under mild conditions, often in the presence of a solvent such as acetonitrile or dichloromethane. The reaction is usually facilitated by heating and may require a catalyst to improve yield and selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and high throughput. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable production.
Analyse Des Réactions Chimiques
Types of Reactions
(2-tert-butyl-4,6-dimethylphenyl)methyl-(2-chloroethyl)-ethylazanium;chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The chloride ion can be substituted with other nucleophiles, leading to the formation of different quaternary ammonium salts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide (OH-) or alkoxides (RO-) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of quaternary ammonium salts with different substituents.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2-tert-butyl-4,6-dimethylphenyl)methyl-(2-chloroethyl)-ethylazanium;chloride can be used as a phase transfer catalyst, facilitating the transfer of reactants between different phases in a reaction mixture.
Biology
The compound may have applications in biological research, particularly in studies involving cell membranes and ion transport due to its quaternary ammonium structure.
Medicine
In medicine, quaternary ammonium compounds are often explored for their antimicrobial properties. This compound could potentially be investigated for similar uses.
Industry
Industrially, the compound might be used in the formulation of disinfectants, surfactants, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of (2-tert-butyl-4,6-dimethylphenyl)methyl-(2-chloroethyl)-ethylazanium;chloride involves its interaction with cellular membranes and proteins. The quaternary ammonium group can disrupt membrane integrity, leading to cell lysis. Additionally, the compound may interact with specific molecular targets, affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzalkonium chloride: A well-known quaternary ammonium compound used as a disinfectant and antiseptic.
Cetyltrimethylammonium bromide (CTAB): Another quaternary ammonium compound used in various applications, including as a surfactant and in DNA extraction.
Uniqueness
(2-tert-butyl-4,6-dimethylphenyl)methyl-(2-chloroethyl)-ethylazanium;chloride is unique due to its specific structural features, such as the presence of tert-butyl and dimethylphenyl groups, which may confer distinct chemical and biological properties compared to other quaternary ammonium compounds.
Propriétés
Numéro CAS |
66903-07-9 |
|---|---|
Formule moléculaire |
C17H29Cl2N |
Poids moléculaire |
318.3 g/mol |
Nom IUPAC |
(2-tert-butyl-4,6-dimethylphenyl)methyl-(2-chloroethyl)-ethylazanium;chloride |
InChI |
InChI=1S/C17H28ClN.ClH/c1-7-19(9-8-18)12-15-14(3)10-13(2)11-16(15)17(4,5)6;/h10-11H,7-9,12H2,1-6H3;1H |
Clé InChI |
XBYUPQOADDKLNS-UHFFFAOYSA-N |
SMILES canonique |
CC[NH+](CCCl)CC1=C(C=C(C=C1C(C)(C)C)C)C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


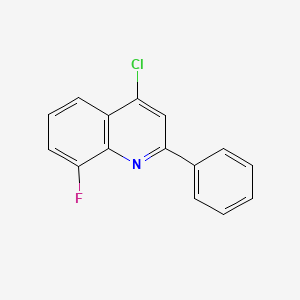

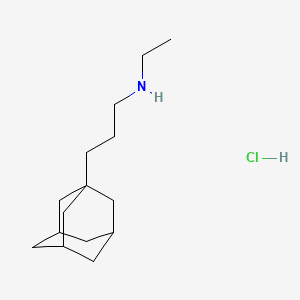
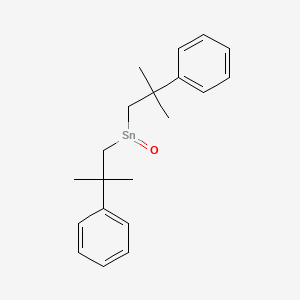
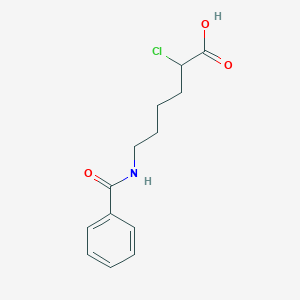
![Sulfuric acid--N-[2-hydroxy-3-(2-methylphenoxy)propyl]guanidine (1/1)](/img/structure/B13761764.png)
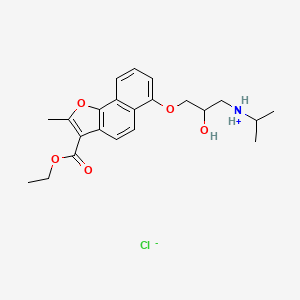
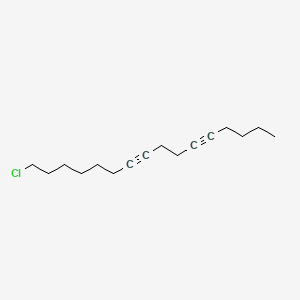
![N-[benzyl(phenyl)-lambda4-sulfanylidene]-4-methylbenzenesulfonamide](/img/structure/B13761787.png)
